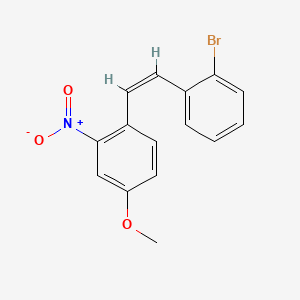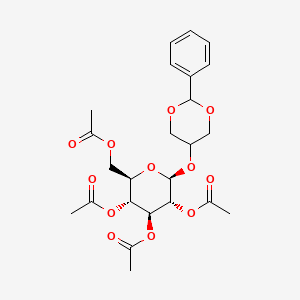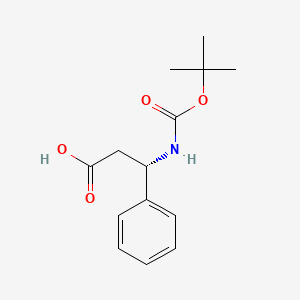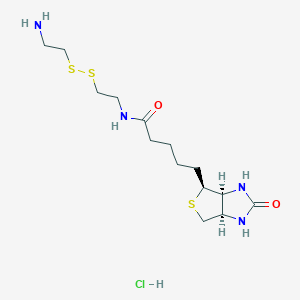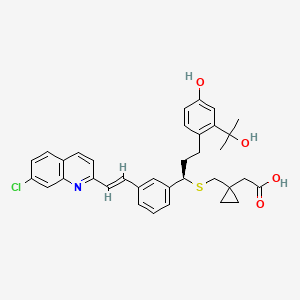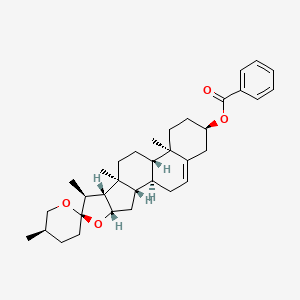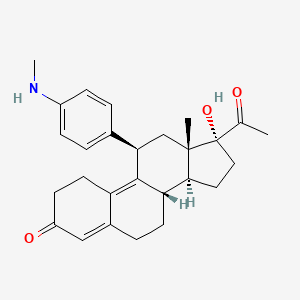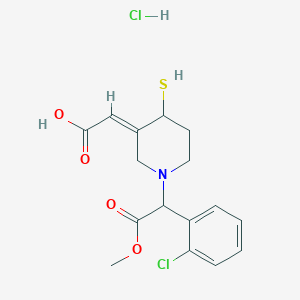
β-Hydrastinediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
β-Hydrastinediol is a chemical compound with the molecular formula C₂₁H₂₅NO₆ and a molecular weight of 387.43 g/mol . It is a derivative of hydrastine, an alkaloid originally isolated from the plant Corydalis longipes . This compound is known for its interesting biological properties and has been the subject of various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of β-Hydrastinediol typically involves the use of chiral epoxide intermediates. One approach includes a CF₃COOH-catalyzed epoxide ring-opening/transesterification cascade cyclization from chiral epoxide under mild conditions . Another method involves the use of KHMDS as a catalyst for the same reaction . These methods are highly enantioselective, achieving up to 86% enantiomeric excess (ee) with CF₃COOH and 78% ee with KHMDS .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
β-Hydrastinediol undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
β-Hydrastinediol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of β-Hydrastinediol involves its interaction with specific molecular targets and pathways. It is known to act as a competitive antagonist at mammalian GABA A receptors . This interaction leads to various biological effects, including its potential antitumor activity against human lung adenocarcinoma cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrastine: The parent compound from which β-Hydrastinediol is derived.
Berberine: Another alkaloid with similar biological properties.
Palmatine: A structurally related compound with similar pharmacological activities.
Uniqueness
This compound is unique due to its specific structural features and the presence of multiple stereocenters, which contribute to its distinct biological activities . Its enantioselective synthesis and potential therapeutic applications further distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
17948-41-3 |
|---|---|
Molekularformel |
C₂₁H₂₅NO₆ |
Molekulargewicht |
387.43 |
Synonyme |
(α1S)-3,4-Dimethoxy-α1-[(5R)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1,2-Benzenedimethanol; _x000B_[S-(R*,S*)]-3,4-Dimethoxy-α1-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1,2-Benzenedimethanol; Hydrastinediol; β |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



